molecular formula C22H27FN4O3S B2523307 2-(6-Benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 946295-05-2

2-(6-Benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B2523307
CAS No.: 946295-05-2
M. Wt: 446.54
InChI Key: WIPPXEBQEYTEBU-UHFFFAOYSA-N
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Description

2-(6-Benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H27FN4O3S and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Techniques

  • The study by Said et al. (2020) highlights an eco-friendly microwave-assisted synthesis method for creating structurally similar compounds, emphasizing the acceleration of chemical reactions and the importance of regioselective synthesis in producing 1,2,3-triazole derivatives. This research presents an innovative approach to synthesizing complex molecules efficiently and eco-consciously (Said et al., 2020).

Novel Synthetic Pathways

  • Bhat et al. (2018) describe a one-pot Biginelli synthesis for generating dihydropyrimidinone derivatives containing a piperazine/morpholine moiety. This study showcases the utility of the compound in facilitating the synthesis of new chemical entities with potential pharmacological activities (Bhat et al., 2018).

Electrochemical Synthesis

  • Amani and Nematollahi (2012) explored the electrochemical synthesis based on the oxidation of a similar compound, demonstrating the potential for generating new molecules through electrochemical methods. This research highlights the versatility of electrochemical techniques in organic synthesis and the possibility of generating novel compounds with unique properties (Amani & Nematollahi, 2012).

Antimicrobial Evaluation

  • The synthesis and antimicrobial evaluation of new chalcones containing the piperazine moiety, as investigated by Tomar et al. (2007), suggest the compound's relevance in developing potential antimicrobial agents. This study underlines the significance of structural modification and its impact on biological activity (Tomar et al., 2007).

Inhibitory Potency Against HIV-1

  • Wang et al. (2009) conducted a study on the effect of piperazine substitution patterns on antiviral potency against HIV-1, demonstrating the compound's utility in the design of inhibitors targeting the viral gp120 interaction with CD4. This research underscores the compound's potential application in antiviral drug development (Wang et al., 2009).

Properties

IUPAC Name

2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3S/c23-20-7-9-21(10-8-20)24-13-15-25(16-14-24)22(28)18-27-12-4-11-26(31(27,29)30)17-19-5-2-1-3-6-19/h1-3,5-10H,4,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPPXEBQEYTEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N(C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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